(S,R,S)-Ahpc-peg3-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

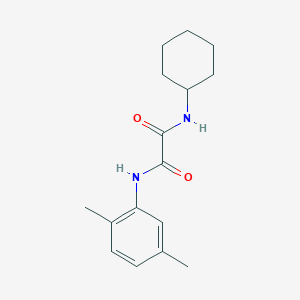

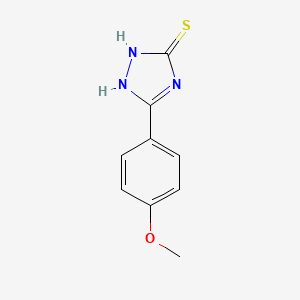

VH032-PEG3-NH2 est un composé synthétisé qui sert de conjugué ligand-lieur. Il est principalement utilisé dans le développement de chimères ciblant la protéolyse (PROTAC), qui sont des molécules conçues pour cibler des protéines spécifiques pour leur dégradation. Ce composé incorpore un ligand de von Hippel-Lindau (VHL) et un lieur de polyéthylène glycol (PEG) à trois unités, ce qui en fait un outil polyvalent dans la recherche biochimique et le développement de médicaments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de VH032-PEG3-NH2 implique plusieurs étapes, en commençant par la préparation du ligand VHL. Le ligand VHL est ensuite conjugué à un lieur PEG à trois unitésLes conditions réactionnelles comprennent généralement l'utilisation de solvants organiques, des températures contrôlées et des catalyseurs spécifiques pour assurer les transformations chimiques souhaitées .

Méthodes de production industrielle

La production industrielle de VH032-PEG3-NH2 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela comprend l'utilisation de réacteurs à haute efficacité, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions

VH032-PEG3-NH2 subit diverses réactions chimiques, notamment:

Réactions de substitution: Le groupe amine peut participer à des réactions de substitution nucléophile.

Oxydation et réduction: Le composé peut subir des réactions d'oxydation et de réduction, notamment impliquant le lieur PEG.

Chimie du clic:

Réactifs et conditions courants

Réactions de substitution: Les réactifs courants comprennent les halogénures d'alkyle et les chlorures d'acyle, avec des conditions impliquant des solvants organiques et des températures douces.

Oxydation et réduction: Des réactifs tels que le peroxyde d'hydrogène ou le borohydrure de sodium sont utilisés dans des conditions contrôlées.

Chimie du clic: Les réactifs comprennent les azides et les alcynes, avec des catalyseurs au cuivre et des solvants appropriés.

Principaux produits formés

Réactions de substitution: Les principaux produits sont des amines substituées.

Oxydation et réduction: Les produits comprennent des formes oxydées ou réduites du lieur PEG.

Chimie du clic: Les produits sont des conjugués liés par un triazole.

Applications de recherche scientifique

VH032-PEG3-NH2 a un large éventail d'applications dans la recherche scientifique:

Chimie: Utilisé dans la synthèse de PROTAC pour la dégradation ciblée des protéines.

Biologie: Facilite l'étude des interactions protéine-protéine et des voies cellulaires.

Médecine: Applications thérapeutiques potentielles dans le traitement du cancer en ciblant des protéines spécifiques pour leur dégradation.

Industrie: Utilisé dans le développement de nouveaux systèmes d'administration de médicaments et d'essais biochimiques

Mécanisme d'action

VH032-PEG3-NH2 exerce ses effets en recrutant la protéine von Hippel-Lindau (VHL), qui fait partie du complexe E3 ubiquitine ligase. Ce recrutement conduit à l'ubiquitination et à la dégradation subséquente des protéines cibles via la voie du protéasome. Le lieur PEG améliore la solubilité et la stabilité du composé, facilitant son interaction avec les protéines cibles .

Applications De Recherche Scientifique

VH032-PEG3-NH2 has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

Biology: Facilitates the study of protein-protein interactions and cellular pathways.

Medicine: Potential therapeutic applications in cancer treatment by targeting specific proteins for degradation.

Industry: Utilized in the development of novel drug delivery systems and biochemical assays

Mécanisme D'action

VH032-PEG3-NH2 exerts its effects by recruiting the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The PEG linker enhances the solubility and stability of the compound, facilitating its interaction with target proteins .

Comparaison Avec Des Composés Similaires

Composés similaires

VH032-PEG2-NH2: Structure similaire, mais avec un lieur PEG à deux unités.

VH032-PEG3-acétylène: Contient un groupe alcyne pour les applications de chimie du clic.

Lénidomide hémihydrate: Un ligand pour la ligase E3 ubiquitine céréblon, utilisé dans des applications PROTAC similaires .

Unicité

VH032-PEG3-NH2 est unique en raison de son lieur PEG à trois unités, qui offre une solubilité et une flexibilité améliorées par rapport aux lieurs PEG plus courts. Cela le rend particulièrement utile dans le développement de PROTAC et d'autres applications biochimiques .

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N5O7S/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37)/t23-,24+,27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKKNLXIQLXWLQ-ONBPZOJHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-([(Phenylsulfonyl)(pyridin-2-yl)amino]methyl)benzoic acid](/img/structure/B2797454.png)

![N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2797456.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2797457.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2797458.png)

![1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2797460.png)

![[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2797461.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2797464.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide](/img/structure/B2797467.png)

![(2Z)-3-[(3,5-dimethoxyphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2797469.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/new.no-structure.jpg)